molecular formula C19H16N6O2S B11010726 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B11010726
M. Wt: 392.4 g/mol
InChI Key: JPGGINROQGRQEA-UHFFFAOYSA-N
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Description

The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a sophisticated hybrid molecule designed for medicinal chemistry and drug discovery research. It features a benzotriazinone scaffold linked via a benzamide group to a 1,3,4-thiadiazole moiety with an isopropyl substituent. This architecture combines two privileged structures known for their significant biological activities and ability to interact with diverse enzymatic targets. The 1,3,4-thiadiazole core is a well-established pharmacophore in anticancer agent development, with derivatives demonstrating potent enzyme inhibitory activity against targets like 15-lipoxygenase-1 (15-LOX-1), a novel target in cancer research due to its role in tumorigenesis . Furthermore, thiadiazole derivatives are recognized for their broad pharmacological profile, which includes antimicrobial and kinase inhibitory properties . The presence of the benzotriazinone unit further enhances the compound's potential as a kinase inhibitor, as this scaffold is frequently explored in the design of compounds targeting enzymes such as Casein Kinase 2 (CK2), a key regulator in cell growth and survival whose dysregulation is implicated in various cancers . The specific spatial arrangement and electronic properties of this hybrid molecule make it a valuable candidate for researchers investigating new small-molecule inhibitors in oncology, specifically for probing the structure-activity relationships within kinase or lipoxygenase enzyme families. This product is intended for in vitro experimental use only and is not for diagnostic, therapeutic, or any other human or veterinary use. All technical information and safety data should be reviewed in the associated product documentation prior to use.

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C19H16N6O2S/c1-11(2)17-22-23-19(28-17)20-16(26)12-7-9-13(10-8-12)25-18(27)14-5-3-4-6-15(14)21-24-25/h3-11H,1-2H3,(H,20,23,26)

InChI Key

JPGGINROQGRQEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Diazotization-Cyclization of 2-Aminobenzamides

The 1,2,3-benzotriazin-4(3H)-one scaffold is synthesized via diazotization of 2-aminobenzamide derivatives followed by intramolecular cyclization. A one-pot method using polymer-supported nitrite reagents (e.g., Amberlite IRA-900 nitrate) and p-tosic acid in THF at 0°C achieves yields of 70–85%. Key steps include:

  • Diazotization : 2-Aminobenzamide reacts with nitrous acid generated in situ.

  • Cyclization : The diazonium intermediate undergoes thermal or acid-catalyzed cyclization to form the triazinone ring.

Optimization Considerations:

  • Solvent : THF outperforms DMF or DCM due to better stabilization of intermediates.

  • Temperature : Reactions at 0°C minimize side products (e.g., hydrolysis).

Preparation of the 5-Isopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene Amine

Cyclocondensation of Thiosemicarbazides

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids. For the 5-isopropyl substituent:

  • Thiosemicarbazide Formation : React isobutyraldehyde with thiosemicarbazide in ethanol under reflux.

  • Cyclization : Treat the thiosemicarbazide intermediate with POCl₃ or H₂SO₄ to form 5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene.

Reaction Conditions:

ReagentSolventTemp (°C)Yield (%)Source
POCl₃Toluene11078
H₂SO₄ (conc.)Neat8065

Coupling of Benzotriazinone and Thiadiazole Moieties

Amide Bond Formation via Carboxylic Acid Activation

The benzamide linker is introduced through coupling the benzotriazinone’s carboxylic acid with the thiadiazole’s amine:

  • Acid Chloride Route : Convert 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid to its acid chloride using SOCl₂, then react with 5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene amine in DCM with Et₃N.

  • Coupling Agents : Use EDCI/HOBt in DMF for direct amidation without isolating the acid chloride.

Yield Comparison:

MethodCoupling AgentYield (%)Purity (HPLC)Source
Acid ChlorideSOCl₂8298.5
EDCI/HOBtDMF7597.2

Stereochemical Control and Isomerization

Z-Isomer Stabilization

The (2Z)-configuration of the thiadiazole ylidene is stabilized via:

  • Steric Effects : The isopropyl group at position 5 hinders rotation, favoring the Z-isomer.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance stabilization through dipole interactions.

Analytical Confirmation:

  • NMR : Distinct NOE correlations between the thiadiazole NH and benzamide protons confirm the Z-configuration.

  • X-ray Crystallography : Single-crystal analysis resolves the planar geometry of the thiadiazole-benzamide linkage.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with hexane/EtOAc (4:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Spectroscopic Data

  • FT-IR : Peaks at 1675 cm⁻¹ (C=O, benzotriazinone), 1590 cm⁻¹ (C=N, thiadiazole).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazinone NH), 7.89–7.92 (m, 4H, aromatic), 2.98 (septet, 1H, isopropyl CH), 1.32 (d, 6H, isopropyl CH₃).

Scalability and Industrial Feasibility

Batch Process Optimization

  • Cost Efficiency : POCl₃-based cyclization is preferred over H₂SO₄ due to lower waste generation.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times by 60% (5 min vs. 12 h conventional).

Challenges and Mitigation Strategies

Competitive Side Reactions

  • Triazinone Hydrolysis : Controlled pH (4.5–5.5) during diazotization prevents ring opening.

  • Thiadiazole Oxidation : Use of N₂ atmosphere avoids sulfoxide formation .

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the thiadiazole ring can enhance antibacterial activity .

CompoundActivityReference
Benzotriazine Derivative AModerate against E. coli
Benzotriazine Derivative BHigh against S. aureus

Anticancer Potential

Research indicates that compounds containing the benzotriazine structure can inhibit cancer cell proliferation. A notable study demonstrated that a similar compound significantly reduced the viability of breast cancer cells in vitro . The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Pesticidal Properties

The compound's unique structure also lends itself to applications in agriculture, particularly as a pesticide. Research has shown that thiadiazole derivatives possess insecticidal properties. A recent investigation revealed that certain derivatives exhibited high toxicity against common agricultural pests .

Pest SpeciesCompound TestedToxicity Level
AphidsThiadiazole AHigh
WhitefliesThiadiazole BModerate

Photostability and UV Absorption

The incorporation of benzotriazine derivatives into polymer matrices has been explored for their UV-blocking capabilities. These compounds can enhance the photostability of materials exposed to sunlight, making them suitable for outdoor applications . Studies have shown that the addition of such compounds can significantly reduce degradation rates in polymers.

Case Studies

  • Antimicrobial Efficacy : A study published in 2021 evaluated various derivatives of benzotriazine for their antimicrobial properties against a panel of pathogens. The results indicated that modifications at specific positions on the thiadiazole ring enhanced activity against resistant strains .
  • Anticancer Activity : In vitro studies conducted on breast cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations, suggesting potential for development as an anticancer agent .
  • Pesticide Development : Field trials with thiadiazole-based pesticides showed a significant reduction in pest populations compared to untreated controls, highlighting their effectiveness in agricultural settings .

Mechanism of Action

The mechanism by which 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exerts its effects is not well-understood. it is likely to interact with specific molecular targets and pathways based on its structural features. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

N-[(2Z)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS 1190274-17-9)

This compound shares the benzotriazinone and thiadiazolylidene moieties but differs in the substituents: a benzyl group replaces the isopropyl group at position 5 of the thiadiazole ring. The benzyl substitution increases aromaticity and molecular weight (392.4 g/mol vs. The Smiles string (O=C(CCn1nnc2ccccc2c1=O)Nc1nnc(Cc2ccccc2)s1) highlights the extended conjugation, which may impact electronic properties and binding kinetics .

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

This analogue replaces the benzotriazinone with a phenyl-substituted isoxazole. The absence of the benzotriazinone’s electron-withdrawing group reduces electrophilicity, likely diminishing interactions with nucleophilic residues in biological targets. Key

  • Yield : 70%
  • Melting Point : 160°C
  • IR : 1606 cm⁻¹ (C=O stretch)
  • Molecular Formula : C₁₈H₁₂N₄O₂S .

Thiadiazolylidene-Benzamide Derivatives with Varied Substituents

N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, )

This derivative introduces a dimethylamino-acryloyl group at position 5 of the thiadiazole, enhancing hydrogen-bonding capacity. The methylphenyl substituent at position 3 increases steric hindrance. Key

  • Yield : 82%
  • Melting Point : 200°C
  • Molecular Formula : C₂₁H₂₀N₄O₂S .

4-(Dimethylamino)-N-(4-Methoxy-3-Prop-2-Enyl-1,3-Benzothiazol-2-ylidene)benzamide ()

Molecular Formula: C₂₁H₂₁N₃O₂S .

Lankacidin C ()

A redox-cofactor-type natural product from Pseudomonas spp., lankacidin C shares a distant biosynthetic relationship with benzotriazinone derivatives. Its BGC (biosynthetic gene cluster) shows only 13% similarity to known analogues, suggesting structural novelty.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound C₂₀H₁₇N₅O₂S 375.4 N/A N/A Benzotriazinone, thiadiazolylidene
N-[(2Z)-5-Benzyl-...-yl)propanamide (CAS 1190274-17-9) C₁₉H₁₆N₆O₂S 392.4 N/A N/A Benzotriazinone, thiadiazolylidene
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide C₁₈H₁₂N₄O₂S 348.4 70 160 Isoxazole, thiadiazolylidene
Compound 4g C₂₁H₂₀N₄O₂S 392.5 82 200 Dimethylamino-acryloyl, thiadiazolylidene
4-(Dimethylamino)-N-(...benzamide C₂₁H₂₁N₃O₂S 379.5 N/A N/A Dimethylamino, benzothiazolylidene

Research Findings and Implications

Synthetic Flexibility : The thiadiazolylidene-benzamide scaffold is highly modifiable, with substituents at positions 3 and 5 of the thiadiazole ring significantly altering physical properties (e.g., melting points ranging from 160°C to 290°C) .

Bioactivity Potential: Structural similarities to lankacidin C and pyoverdine BGCs suggest possible antimicrobial or antitumor activities for benzotriazinone-thiadiazole hybrids, though empirical validation is needed .

Biological Activity

The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : Approximately 318.40 g/mol

This compound features a benzamide moiety linked to a benzotriazine and a thiadiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of benzotriazine and thiadiazole exhibit significant anticancer properties. The compound may act through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Compounds with similar structures often trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

The presence of the thiadiazole moiety suggests potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its efficacy:

  • Substituents on the benzamide ring : Modifications can enhance binding affinity to biological targets.
  • Positioning of the thiadiazole group : Variations in the thiadiazole structure significantly impact antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl) derivatives:

StudyFindings
Demonstrated anticancer activity through enzyme inhibition.
Reported significant antimicrobial effects against drug-resistant bacteria.
Investigated actoprotective activity in synthesized triazole derivatives showing enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions, such as cyclization of benzotriazinone derivatives with thiadiazole precursors under reflux conditions. Key intermediates can be purified via column chromatography (silica gel, hexane-EtOAc gradient) and characterized using FT-IR (C=O stretching at ~1650–1750 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (m/z matching theoretical molecular weight) .

Q. How can researchers confirm the stereochemical configuration of the (2Z)-thiadiazol-2(3H)-ylidene moiety?

  • Methodology : Use NOESY NMR to analyze spatial proximity of substituents. Computational methods (e.g., DFT calculations) and X-ray crystallography (if single crystals are obtainable) provide definitive confirmation. For example, employed ¹H NMR coupling constants to distinguish Z/E isomers in analogous thiadiazole derivatives .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology : HPLC with UV detection (λ = 254 nm) is critical for purity assessment (≥95% by area normalization). Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS can identify degradation products, such as hydrolysis of the benzamide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclization step?

  • Methodology : Apply Design of Experiments (DoE) to evaluate variables like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., I₂/TBHP systems). highlights flow chemistry approaches for precise control over reaction kinetics and scalability .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzotriazinone-thiadiazole hybrids?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to isolate confounding factors. For example, identified off-target effects in VEGFR-2 inhibitors by comparing computational docking (Autodock Vina) with SPR binding assays .

Q. How can tautomeric equilibria between 4-oxo-benzotriazin and enol forms be experimentally quantified?

  • Methodology : Variable-temperature ¹H NMR (25–60°C) in DMSO-d₆ tracks proton shifts indicative of tautomerism. UV-Vis spectroscopy (250–400 nm) in solvents of varying polarity (e.g., cyclohexane vs. methanol) provides additional thermodynamic data .

Q. What computational approaches predict binding modes of this compound with kinase targets?

  • Methodology : Molecular dynamics simulations (AMBER/CHARMM) combined with ensemble docking account for protein flexibility. used PyMOL to visualize docking poses of benzimidazole derivatives in enzyme active sites .

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